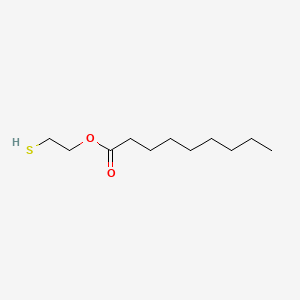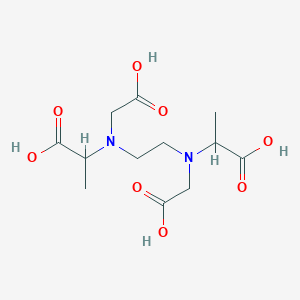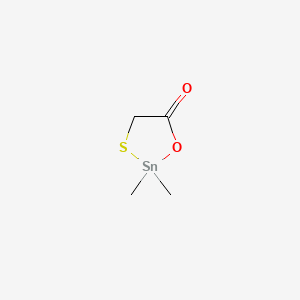
1,3,2-Oxathiastannolan-5-one, 2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,3,2-oxathiastannolan-5-one is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms The structure of 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one includes a five-membered ring containing tin, oxygen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one typically involves the reaction of dimethyltin dichloride with a suitable thiol and an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)2SnCl2+RSH+Oxidizing Agent→2,2-Dimethyl-1,3,2-oxathiastannolan-5-one
Industrial Production Methods: In an industrial setting, the production of 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The tin atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,3,2-oxathiastannolan-5-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparación Con Compuestos Similares
- 2,2-Dioctyl-1,3,2-oxathiastannolan-5-one
- 2,2-Dimethyl-1,3,2-oxathiastannolane
Comparison: Compared to similar compounds, 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one is unique due to its specific structural features and reactivity. For instance, the presence of dimethyl groups may influence its steric and electronic properties, affecting its behavior in chemical reactions and interactions with biological targets.
Propiedades
Número CAS |
4117-92-4 |
|---|---|
Fórmula molecular |
C4H8O2SSn |
Peso molecular |
238.88 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,3,2-oxathiastannolan-5-one |
InChI |
InChI=1S/C2H4O2S.2CH3.Sn/c3-2(4)1-5;;;/h5H,1H2,(H,3,4);2*1H3;/q;;;+2/p-2 |
Clave InChI |
XIDZPWZINDODBR-UHFFFAOYSA-L |
SMILES canónico |
C[Sn]1(OC(=O)CS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



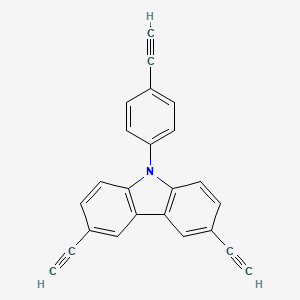
![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)
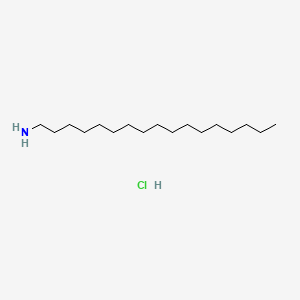

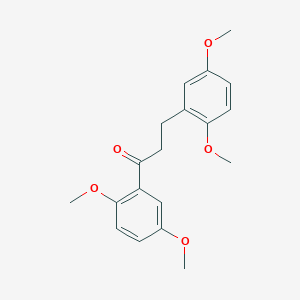
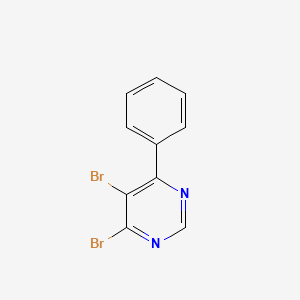
![9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride](/img/structure/B13740321.png)
![N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine](/img/structure/B13740346.png)

